molecular formula C10H18N4O6 B11115469 N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide

N-[4-(morpholin-4-yl)-3,3-dinitrobutyl]acetamide

Cat. No.: B11115469
M. Wt: 290.27 g/mol
InChI Key: HSVULYZOVXILFH-UHFFFAOYSA-N
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Description

N-(4-MORPHOLINO-3,3-DINITROBUTYL)ACETAMIDE is a synthetic organic compound that features a morpholine ring and a dinitrobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-MORPHOLINO-3,3-DINITROBUTYL)ACETAMIDE typically involves the reaction of morpholine with a dinitrobutyl precursor under controlled conditions. The process may include steps such as nitration, acetylation, and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of N-(4-MORPHOLINO-3,3-DINITROBUTYL)ACETAMIDE may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and cost-effectiveness. Key considerations include the selection of raw materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

N-(4-MORPHOLINO-3,3-DINITROBUTYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

Major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound

Scientific Research Applications

N-(4-MORPHOLINO-3,3-DINITROBUTYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-MORPHOLINO-3,3-DINITROBUTYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    N-(4,4-Diphenyl-6-morpholinohexan-3-ylidene)acetamide: Shares the morpholine ring but has different substituents.

    3-Fluoro-4-morpholinoaniline derivatives: Similar in having a morpholine ring but differ in other functional groups.

Uniqueness

N-(4-MORPHOLINO-3,3-DINITROBUTYL)ACETAMIDE is unique due to its specific combination of a morpholine ring and dinitrobutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18N4O6

Molecular Weight

290.27 g/mol

IUPAC Name

N-(4-morpholin-4-yl-3,3-dinitrobutyl)acetamide

InChI

InChI=1S/C10H18N4O6/c1-9(15)11-3-2-10(13(16)17,14(18)19)8-12-4-6-20-7-5-12/h2-8H2,1H3,(H,11,15)

InChI Key

HSVULYZOVXILFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC(CN1CCOCC1)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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